

VUF 10148: A Technical Overview of a Histamine Receptor Ligand

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For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF 10148 is a chemical compound recognized for its interaction with the histamine receptor family, particularly showing a notable affinity for the histamine H4 receptor. This technical guide aims to provide a comprehensive overview of the available binding affinity data, experimental methodologies, and the associated signaling pathways related to **VUF 10148**. Due to the limited publicly available quantitative binding data for **VUF 10148**, this document also draws upon information from related compounds and general principles of histamine receptor pharmacology to provide a broader context for researchers.

Receptor Binding Affinity

A thorough review of scientific literature and databases indicates a lack of specific, publicly available quantitative binding affinity data (such as Ki or IC50 values) for **VUF 10148** across a comprehensive panel of receptors. While its identity as a histamine H4 receptor ligand is established, precise binding constants that would allow for a detailed comparative analysis are not currently published.

To provide a framework for understanding its potential binding characteristics, the following table includes data for a structurally related compound, VUF 8430, which also demonstrates affinity for histamine receptors. It is crucial to note that this data is not for **VUF 10148** and should be used for contextual purposes only.



Table 1: Receptor Binding Affinities of the Related Compound VUF 8430

Receptor	Species	Assay Type	pKi	Ki (nM)	Reference
Histamine H3	Rat	Radioligand Binding	6.7	200	[1]
Histamine H4	Human	Radioligand Binding	7.2	63	[1]
Histamine H4	Rat	Radioligand Binding	6.4	400	[1]
Histamine H4	Mouse	Radioligand Binding	6.5	320	[1]

Data presented is for the related compound VUF 8430 and is intended for illustrative purposes only. No specific quantitative binding data for **VUF 10148** has been identified in the public domain.

Experimental Protocols

Detailed experimental protocols for determining the receptor binding affinity of ligands like **VUF 10148** typically involve competitive radioligand binding assays. The following is a generalized protocol based on standard methodologies in the field.

General Radioligand Binding Assay Protocol

- 1. Membrane Preparation:
- Cells or tissues expressing the target receptor (e.g., histamine H3 or H4 receptors) are homogenized in a cold buffer solution.
- The homogenate is centrifuged to pellet the cell membranes containing the receptors.
- The membrane pellet is washed and resuspended in an appropriate assay buffer.
- 2. Competitive Binding Assay:



- A fixed concentration of a radiolabeled ligand (e.g., [3H]-histamine) known to bind to the target receptor is used.
- Increasing concentrations of the unlabeled test compound (e.g., VUF 10148) are added to compete with the radioligand for binding to the receptor.
- The mixture of membranes, radioligand, and test compound is incubated to allow binding to reach equilibrium.
- 3. Separation of Bound and Free Radioligand:
- The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.
- The filters are washed with ice-cold buffer to remove any unbound radioligand.
- 4. Quantification:
- The amount of radioactivity trapped on the filters is measured using a scintillation counter.
- Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
- Specific binding is calculated by subtracting non-specific binding from total binding.
- 5. Data Analysis:
- The data is analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of specific radioligand binding).
- The IC50 value is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.

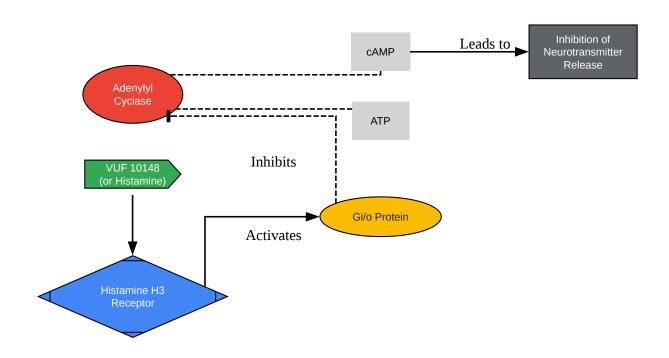
Signaling Pathways

VUF 10148, as a ligand for histamine H3 and H4 receptors, is expected to modulate their respective signaling pathways. Both receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins.



Histamine H3 Receptor Signaling

Activation of the histamine H3 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This can modulate the release of various neurotransmitters, including histamine itself (as an autoreceptor) and others such as acetylcholine, dopamine, and serotonin (as a heteroreceptor).



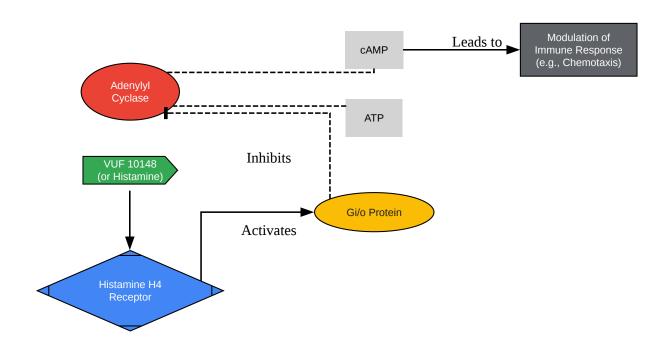
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Histamine H3 Receptor Signaling Pathway

Histamine H4 Receptor Signaling

Similar to the H3 receptor, the histamine H4 receptor is coupled to Gi/o proteins, and its activation also leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[2] The H4 receptor is predominantly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T cells, and is involved in inflammatory and immune responses.[2] Activation of the H4 receptor can induce chemotaxis and the release of inflammatory mediators.[2]





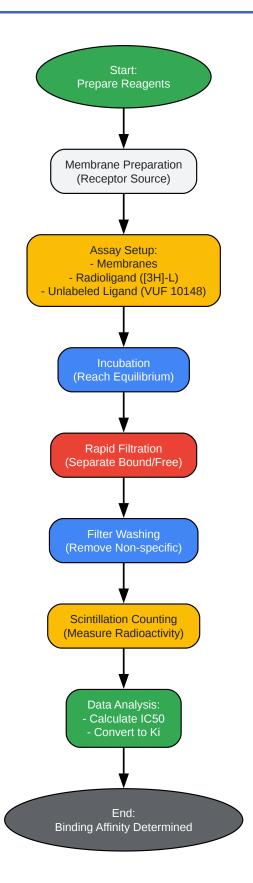
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Histamine H4 Receptor Signaling Pathway

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a compound like **VUF 10148**.





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Competitive Radioligand Binding Assay Workflow



Conclusion

VUF 10148 is a valuable tool for researchers studying the pharmacology of histamine receptors, particularly the H4 receptor. While specific quantitative binding data for **VUF 10148** remains to be published, the general methodologies for its characterization and the signaling pathways it is likely to modulate are well-established. Further research is needed to fully elucidate the binding profile and functional activity of **VUF 10148**, which will be critical for its application in drug discovery and development. Professionals in the field are encouraged to consult forthcoming research for specific quantitative data to guide their investigations.

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